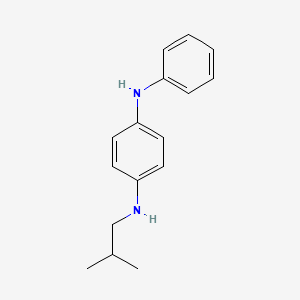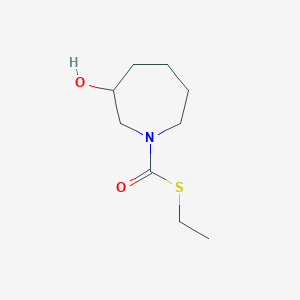
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is a chemical compound that belongs to the pyridazinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride typically involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with morpholine in the presence of a suitable base. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
- Time: The reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could potentially target the pyridazinone ring.
Substitution: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: May be used in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The specific pathways would depend on the biological context, such as signaling pathways in cancer or metabolic pathways in microbial organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: The parent compound without the morpholinoethyl group.
2-Morpholinoethyl-3(2H)-pyridazinone: A similar compound without the chlorine atoms.
Other Pyridazinone Derivatives: Various derivatives with different substituents on the pyridazinone ring.
Uniqueness
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is unique due to the presence of both the morpholinoethyl group and the dichloro substitution on the pyridazinone ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
65225-82-3 |
|---|---|
Formule moléculaire |
C10H14Cl3N3O2 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
4,5-dichloro-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C10H13Cl2N3O2.ClH/c11-8-7-13-15(10(16)9(8)12)2-1-14-3-5-17-6-4-14;/h7H,1-6H2;1H |
Clé InChI |
YOOWVHMUWOUEED-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14472292.png)
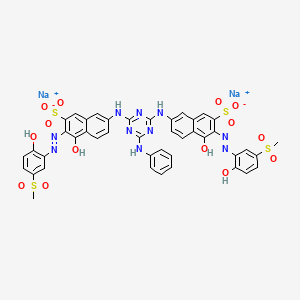
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
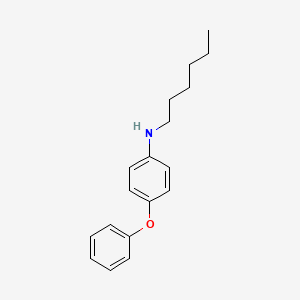
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
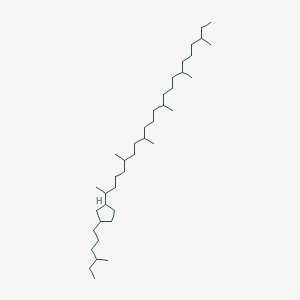

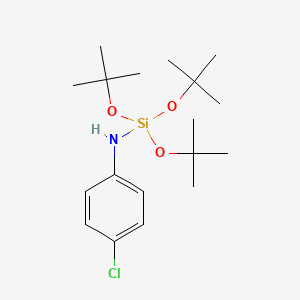
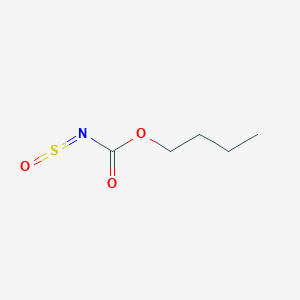
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
